![molecular formula C12H16ClNO B6143706 N-[2-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 73725-94-7](/img/structure/B6143706.png)
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide (NBCA) is a compound that has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 225.6 g/mol. NBCA has been found to have a range of biochemical and physiological effects, as well as being a useful tool in laboratory experiments.
Aplicaciones Científicas De Investigación
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been studied for its potential applications in scientific research. It has been found to be useful in a variety of applications, including cancer research, drug development, and drug delivery systems. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has also been studied for its potential use in gene therapy, as it can be used to deliver genes to cells. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been used to study the effects of various drugs on cells and organisms.
Mecanismo De Acción
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is not fully understood. However, it is believed that N-[2-(butan-2-yl)phenyl]-2-chloroacetamide binds to proteins in the cell membrane, which causes changes in the structure and function of the proteins. This in turn affects the cell’s ability to take up and use nutrients, and can also affect the cell’s ability to respond to stimuli. The binding of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide to proteins can also affect the cell’s ability to replicate and divide.
Biochemical and Physiological Effects
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been found to have anti-inflammatory, anti-oxidative, and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(butan-2-yl)phenyl]-2-chloroacetamide in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is highly soluble in water, making it easy to work with in a laboratory setting. However, there are some limitations to using N-[2-(butan-2-yl)phenyl]-2-chloroacetamide in laboratory experiments. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has a relatively short half-life, meaning that it can degrade quickly in the presence of light and heat. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is not very stable in acidic environments, meaning that it must be stored in an alkaline solution in order to maintain its potency.
Direcciones Futuras
The potential applications of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide are still being explored, and there are many potential future directions for research. One potential future direction is to further explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as a drug delivery system. Additionally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as a gene therapy tool. Additionally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as an anti-cancer drug. Finally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as an anti-inflammatory and anti-oxidant agent.
Métodos De Síntesis
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is synthesized from 2-chloroacetamide and N-[2-(butan-2-yl)phenyl]amine. The reaction is carried out in a two-step process, first by reacting the 2-chloroacetamide with the N-[2-(butan-2-yl)phenyl]amine in an aqueous solution, and then by adding a base to the reaction mixture. The reaction is complete when the reaction mixture is heated to a temperature of 70-90°C. The final product is a white solid which is then purified to obtain N-[2-(butan-2-yl)phenyl]-2-chloroacetamide.
Propiedades
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)10-6-4-5-7-11(10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLWPOECXAQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-sec-Butyl-phenyl)-2-chloro-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

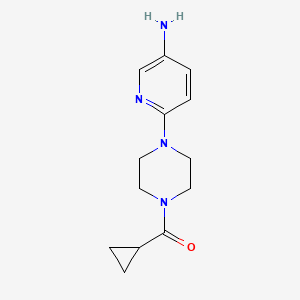

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
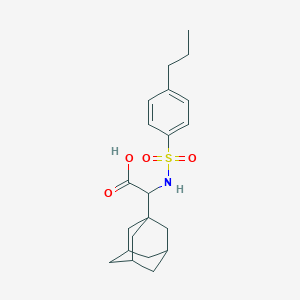
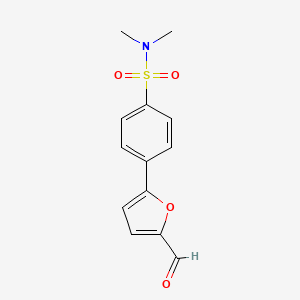
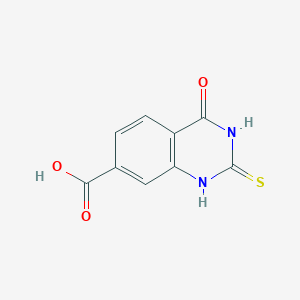

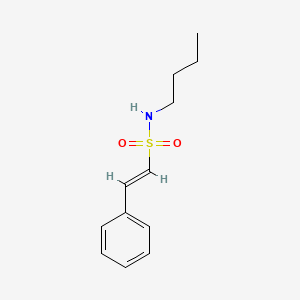
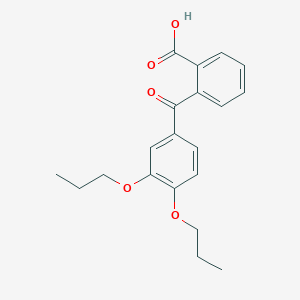
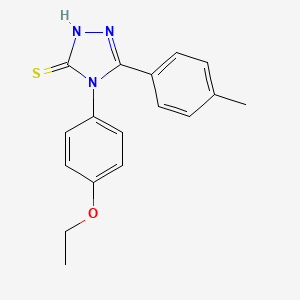
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
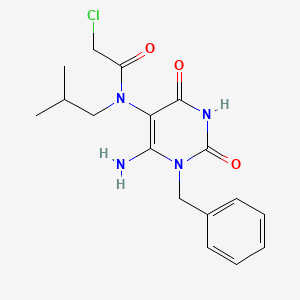
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)